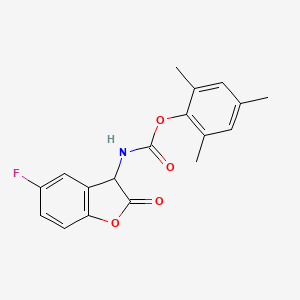
(2,4,6-trimethylphenyl) N-(5-fluoro-2-oxo-3H-1-benzofuran-3-yl)carbamate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Coumaranone-1-L can be traced back to 1884 when Adolf von Baeyer and Paul Fritsch first described its preparation through the distillation of (2-hydroxyphenyl)acetic acid . This method involves intramolecular water splitting at high temperatures. Another method involves the ozonolysis of 2-allylphenol, which is obtained by the alkylation of phenol with 3-bromopropene followed by Claisen rearrangement .
Industrial Production Methods
On an industrial scale, 2-Coumaranone-1-L is produced by reacting glyoxylic acid with cyclohexanone in the presence of a dehydrogenation catalyst . This process involves an acid-catalyzed aldol condensation followed by water elimination and continuous dehydrogenation at 250°C in the vapor phase on a palladium catalyst .
Chemical Reactions Analysis
2-Coumaranone-1-L undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2-hydroxyphenylacetic acid.
Reduction: Reduction reactions can yield different derivatives depending on the reagents and conditions used.
Substitution: Substitution reactions, especially in the presence of strong bases, can lead to the formation of chemiluminescent products.
Common reagents used in these reactions include strong bases like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) and oxidizing agents . Major products formed from these reactions include various chemiluminescent derivatives .
Scientific Research Applications
2-Coumaranone-1-L has a wide range of applications in scientific research:
Mechanism of Action
The chemiluminescence of 2-Coumaranone-1-L involves a single electron transfer step, where superoxide radical anions play a crucial role . The decomposition of the high-energy intermediate, 1,2-dioxetanone, leads to the generation of excited-state molecules through a conical intersection . This mechanism is supported by experimental and computational methods, including EPR spectroscopy .
Comparison with Similar Compounds
2-Coumaranone-1-L is unique due to its efficient chemiluminescent properties. Similar compounds include:
Luminol: Known for its chemiluminescence but less efficient compared to 2-Coumaranone-1-L.
Firefly Luciferin: Another chemiluminescent compound used in bioorganic analytics, but its synthesis is more complex and expensive.
Coelenterazine: Used in bioluminescence, but also has a more complex synthesis process.
Properties
IUPAC Name |
(2,4,6-trimethylphenyl) N-(5-fluoro-2-oxo-3H-1-benzofuran-3-yl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FNO4/c1-9-6-10(2)16(11(3)7-9)24-18(22)20-15-13-8-12(19)4-5-14(13)23-17(15)21/h4-8,15H,1-3H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDZLQXRQHSAQKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)OC(=O)NC2C3=C(C=CC(=C3)F)OC2=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1R,2R,3aS,4R,5E,8aR,11aR,12E,14aS)-1,2,3,3a,4,7,8,8a,9,10,11,11a,14,14a-tetradecahydro-3a,6,12-trimethyl-9-methylene-1-(1-methylethyl)-dicyclopenta[a,f]cyclododecene-2,4-diol](/img/structure/B3025963.png)
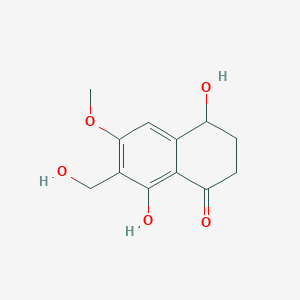
![2-(2-chlorophenyl)-4-(4-hydroxyphenyl)-5H-indeno[1,2-b]pyridin-6-ol](/img/structure/B3025969.png)
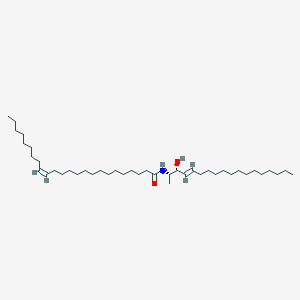
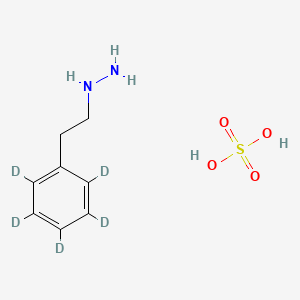
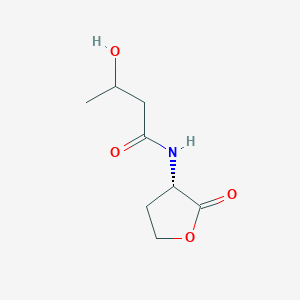
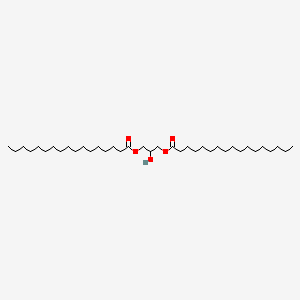
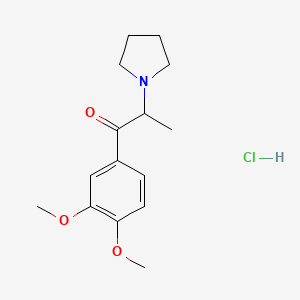
![5-[3-(5-Mercapto-1,3,4-oxadiazol-2-yl)propyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B3025976.png)

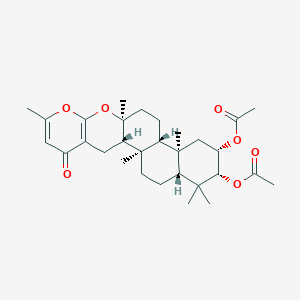
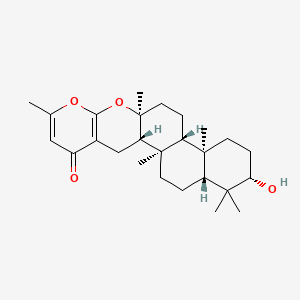
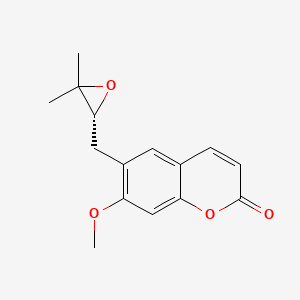
![[(1R,5'S,6R,6'R,8R,10E,12R,13S,14E,16E,20R,21R,24S)-6'-Ethyl-21,24-dihydroxy-5',11,13,22-tetramethyl-2-oxospiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-12-yl] (2E)-2-methoxyimino-2-phenylacetate](/img/structure/B3025985.png)
